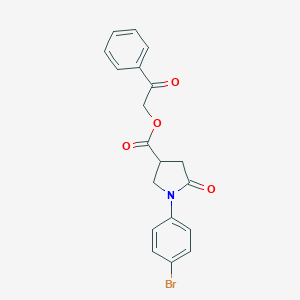![molecular formula C18H15N3O B271382 N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea, commonly known as QPU-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, drug discovery, and neurodegenerative diseases. QPU-1 is a small molecule that has a unique structure, making it a promising candidate for developing new drugs. In
Mécanisme D'action
The mechanism of action of QPU-1 involves the inhibition of DNA binding activity of transcription factors. Transcription factors are proteins that bind to specific DNA sequences and regulate gene expression. QPU-1 binds to the DNA binding domain of transcription factors and prevents them from binding to DNA, thereby inhibiting gene expression.
Biochemical and Physiological Effects
QPU-1 has been shown to have several biochemical and physiological effects. QPU-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. QPU-1 has also been shown to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of QPU-1 is its unique structure, which makes it a promising candidate for developing new drugs. QPU-1 has also been shown to have good solubility and stability, making it a viable option for large-scale production. One of the limitations of QPU-1 is its low bioavailability, which limits its efficacy in vivo.
Orientations Futures
There are several future directions for QPU-1 research. One of the significant areas of research is developing new derivatives of QPU-1 that have improved pharmacokinetic properties and enhanced efficacy. Another area of research is investigating the potential of QPU-1 as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. QPU-1 has also been shown to have potential applications in drug delivery systems, and further research in this area could lead to the development of new drug delivery systems that are more effective and efficient.
Méthodes De Synthèse
The synthesis of QPU-1 is a multi-step process that involves the reaction of 4-quinolinecarboxaldehyde with phenylboronic acid and subsequent coupling with N-(2-bromoethyl)benzamide. The final step involves the reaction of the intermediate product with urea to obtain QPU-1. The synthesis method has been optimized, and the yield of QPU-1 has been improved significantly, making it a viable option for large-scale production.
Applications De Recherche Scientifique
QPU-1 has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research includes cancer treatment. QPU-1 has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and prostate cancer. QPU-1 works by inhibiting the DNA binding activity of transcription factors, which are essential for cancer cell growth and survival.
Another area of research where QPU-1 has shown promise is drug discovery. QPU-1 has been used as a lead compound for developing new drugs that target various diseases. QPU-1 has been used as a template for designing new compounds that have improved pharmacokinetic properties and enhanced efficacy.
Propriétés
Nom du produit |
N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea |
|---|---|
Formule moléculaire |
C18H15N3O |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
[4-[(E)-2-quinolin-4-ylethenyl]phenyl]urea |
InChI |
InChI=1S/C18H15N3O/c19-18(22)21-15-9-6-13(7-10-15)5-8-14-11-12-20-17-4-2-1-3-16(14)17/h1-12H,(H3,19,21,22)/b8-5+ |
Clé InChI |
UKYWSEGWWZMQDV-VMPITWQZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)NC(=O)N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)NC(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)




![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)


![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)

![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)

